molecular formula C11H7Cl2NO2 B14917555 methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

methyl (2E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

Cat. No.: B14917555
M. Wt: 256.08 g/mol
InChI Key: CZSNOTKMRQXBIQ-XBXARRHUSA-N
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Description

Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate is an organic compound that belongs to the class of acrylates It is characterized by the presence of a cyano group and a dichlorophenyl group attached to an acrylate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate typically involves the reaction of 2,4-dichlorobenzaldehyde with malononitrile in the presence of a base, followed by esterification with methanol. The reaction conditions often include the use of a solvent such as ethanol or methanol and a catalyst like piperidine to facilitate the Knoevenagel condensation reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of specialty polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate involves its interaction with specific molecular targets. The cyano group can act as an electrophile, reacting with nucleophilic sites on enzymes or receptors. The dichlorophenyl group enhances the compound’s binding affinity and specificity towards its targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl (E)-3-(2,4-dichlorophenyl)acrylate
  • 2,4-Dichlorophenyl acrylate
  • Methyl (2E)-3-(2,4-dichlorophenyl)acrylate

Uniqueness

Methyl (E)-2-cyano-3-(2,4-dichlorophenyl)acrylate is unique due to the presence of both the cyano and dichlorophenyl groups, which confer distinct chemical reactivity and biological activity. This combination makes it a versatile compound for various applications, distinguishing it from other similar acrylates .

Properties

Molecular Formula

C11H7Cl2NO2

Molecular Weight

256.08 g/mol

IUPAC Name

methyl (E)-2-cyano-3-(2,4-dichlorophenyl)prop-2-enoate

InChI

InChI=1S/C11H7Cl2NO2/c1-16-11(15)8(6-14)4-7-2-3-9(12)5-10(7)13/h2-5H,1H3/b8-4+

InChI Key

CZSNOTKMRQXBIQ-XBXARRHUSA-N

Isomeric SMILES

COC(=O)/C(=C/C1=C(C=C(C=C1)Cl)Cl)/C#N

Canonical SMILES

COC(=O)C(=CC1=C(C=C(C=C1)Cl)Cl)C#N

Origin of Product

United States

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